6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C20H18ClN3O5 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Compounds with structures incorporating elements like 1,2,4-oxadiazole and benzoxazinone moieties have been synthesized for antimicrobial purposes, showcasing the potential of these frameworks in developing new antimicrobial agents (Bektaş et al., 2007). The broad antimicrobial activities indicate possible applications in addressing drug-resistant bacteria.
- In the field of materials science, derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties, suggesting applications in the development of new materials for electronic and photonic devices (Han et al., 2010).
Chemical Synthesis and Characterization
- Novel methods of synthesizing related compounds through reactions involving acetylenecarboxylic acid with amines have been documented, contributing to the field of synthetic organic chemistry and potentially offering pathways to synthesize the compound (Iwanami et al., 1964).
- Research on crystal structures and the behavior of compounds containing 1,3,4-oxadiazole moieties provides insights into their molecular configurations, which are crucial for understanding the chemical and physical properties relevant to pharmaceutical design and material science (Kumara et al., 2017).
Potential for Nematocidal Activities
- The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives with a thiadiazole amide moiety have shown promising nematocidal activity, indicating potential applications in agriculture for controlling nematode pests (Liu et al., 2022).
Antidiabetic and Antihistaminic Potential
- Investigations into the antidiabetic properties of related compounds through in vitro screenings highlight the potential of these structures in developing new therapeutic agents for diabetes management (Lalpara et al., 2021).
- The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents demonstrates the therapeutic relevance of structurally related compounds in allergy treatment (Iemura et al., 1986).
Properties
IUPAC Name |
6-chloro-4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-3-27-16-6-4-12(8-17(16)26-2)20-22-18(29-23-20)10-24-14-9-13(21)5-7-15(14)28-11-19(24)25/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUCBRCKIUNRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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